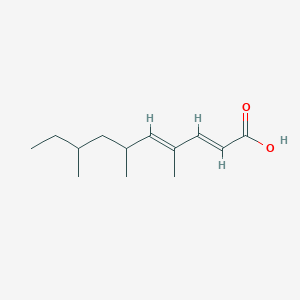
(2E,4E)-4,6,8-trimethyldeca-2,4-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,4E)-4,6,8-trimethyldeca-2,4-dienoic acid is a natural product found in Xylaria polymorpha with data available.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Cross-Metathesis Approach: A (2E,4E)-7-hydroxy-2,4-dienoic acid was prepared stereoselectively from (S)-2-methyl-3-trityloxypropanal through a three-step sequence, including Brown’s asymmetric crotylboration and olefin cross-metathesis, for the synthesis of the macrodiolide antibiotic elaiolide (Morita & Kuwahara, 2007).
- Synthesis of Dienamides and Dienoates: A method was developed to transform terminal 1,3-dienes to (E)-2-phenylsulfonyl 1,3-dienes, leading to the creation of 2,4-dienoic amides and esters (Plobeck & Baeckvall, 1991).
Biological Applications
- Histone Deacetylase Inhibition: Some (2E,4E)-5-arylpenta-2,4-dienoic acid hydroxyamides, synthesized as described, are potent inhibitors of histone deacetylase, significantly increasing potency compared to other analogues (Marson et al., 2004).
- Gravitropism Inhibition in Plants: The compound (2Z,4E)-5-phenylpenta-2,4-dienoic acid (ku-76) was found to be a selective inhibitor of root gravitropic bending in lettuce radicles, highlighting the importance of the (2Z,4E) diene unit (Shindo et al., 2020).
New Compounds Discovery
- Isolation from Fungi: A new fatty acid, (2E,4E,6S)-6-hydroxydeca-2,4-dienoic acid, was isolated from the gorgonian-derived fungus Xylaria sp., demonstrating potential in cytotoxic and antibacterial activities (Sun et al., 2017).
Propiedades
Nombre del producto |
(2E,4E)-4,6,8-trimethyldeca-2,4-dienoic acid |
|---|---|
Fórmula molecular |
C13H22O2 |
Peso molecular |
210.31 g/mol |
Nombre IUPAC |
(2E,4E)-4,6,8-trimethyldeca-2,4-dienoic acid |
InChI |
InChI=1S/C13H22O2/c1-5-10(2)8-12(4)9-11(3)6-7-13(14)15/h6-7,9-10,12H,5,8H2,1-4H3,(H,14,15)/b7-6+,11-9+ |
Clave InChI |
OILLDIIQDQVGSY-RXUIJTJXSA-N |
SMILES isomérico |
CCC(C)CC(C)/C=C(\C)/C=C/C(=O)O |
SMILES canónico |
CCC(C)CC(C)C=C(C)C=CC(=O)O |
Sinónimos |
4,6,8-trimethyl-2,4-decadienoic acid xylarinic acid A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




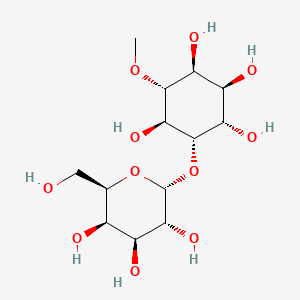

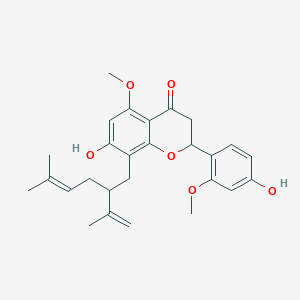
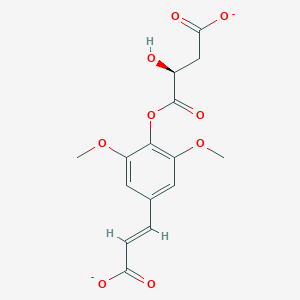
![4-[[(1R)-6,7-Dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[4-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]phenol](/img/structure/B1265073.png)
![4-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1265074.png)
![Ethyl [5-benzyloxy-4'-(trifluoromethyl)biphenyl-3-yl]acetate](/img/structure/B1265075.png)
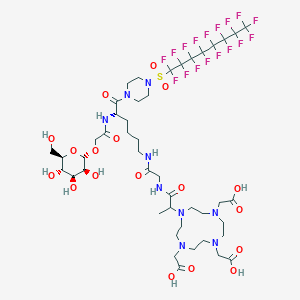
![(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-(allylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl carbamate](/img/structure/B1265077.png)

![[(1R,10S,12R,13E,16S)-13-ethylidene-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B1265079.png)
![2-(6-Chloro-2-(4-(3-fluoropropoxy)phenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-diethylacetamide](/img/structure/B1265080.png)
